![molecular formula C23H21N3O4S2 B2370735 Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1105251-88-4](/img/structure/B2370735.png)

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

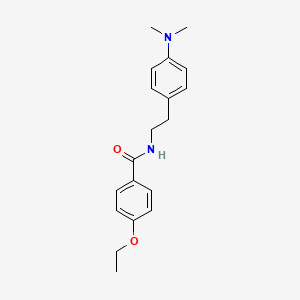

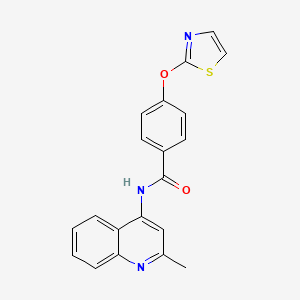

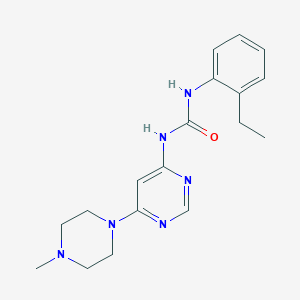

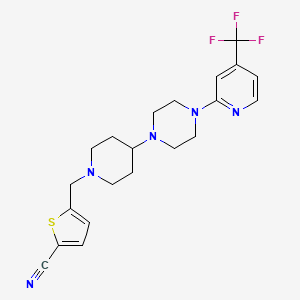

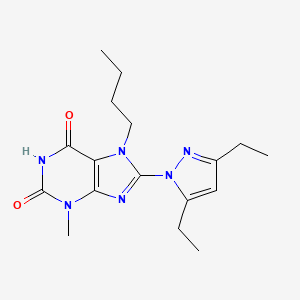

This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Applications De Recherche Scientifique

Photochemistry and Photostability

The photochemistry of quinolone compounds similar to the one has been studied, revealing that these compounds undergo low-efficiency photoreactions, such as substitution and decarboxylation under irradiation in aqueous solutions. The presence of certain groups, like fluorine, affects their photostability and reaction pathways. These studies highlight the importance of understanding the photostability of such compounds for their potential applications in medicinal chemistry and material science (Mella, Fasani, & Albini, 2001).

Luminescent Properties

Research into naphthalimide compounds with piperazine substituents, which share structural similarities with the queried compound, has demonstrated unique luminescent properties. These properties are influenced by the pH of the environment, making these compounds useful as pH probes in bioanalytical chemistry. The study of their luminescent properties and photo-induced electron transfer could have implications for designing new fluorescent markers or sensors (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Antibacterial Activities

The synthesis of new quinolone antibacterials incorporating piperazine and fluoromethyl groups has been explored, demonstrating that structural modifications at certain positions can yield compounds with significant in vitro antibacterial activity. This research is fundamental in the ongoing search for new antibacterial agents to combat resistant bacterial strains. The methodologies and structure-activity relationships derived from these studies contribute to the broader field of antibacterial drug discovery (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).

Antimicrobial Study of Fluoroquinolone-based Compounds

Fluoroquinolone-based compounds with piperazine moieties have been synthesized and evaluated for their antimicrobial properties. These studies not only contribute to the development of new antimicrobial agents but also help in understanding how structural variations affect the biological activity of fluoroquinolone derivatives (Patel & Patel, 2010).

Crystal Structure Analysis

The crystal structure analysis of compounds structurally related to fluoroquinolones provides insights into their molecular geometry, intermolecular interactions, and potential binding mechanisms. Such analyses are crucial for the rational design of compounds with desired biological or physical properties, aiding in the development of more efficient and selective agents (Ullah & Altaf, 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-16(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-15-9-10-17(29-2)18(11-15)30-3/h4-12H,13H2,1-3H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYSIMZIFCKAOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-isopentyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2370657.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2370660.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2370665.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370670.png)

![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)

![Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2370673.png)

![5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B2370675.png)